1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide

EED inhibition PRC2 allosteric modulation Epigenetic probe procurement

Epigenetic drug-discovery programs targeting PRC2-dependent cancers require the precise N-ethylpyrrolidine-methylene substitution pattern of this biguanide-generic biguanides (e.g., metformin) show no EED binding and cannot serve as functional substitutes. • EED IC50: 40 nM (TR-FRET probe displacement); >10-fold selectivity shifts with minor N1-heterocycle alterations. • CNS-permeable scaffold (tPSA ≈72-74 Ų) suitable for brain-tumor medicinal chemistry campaigns. • Structurally matched biguanide control for dissecting mitochondrial complex-I effects from PRC2 allosteric inhibition in metabolic-oncology studies. Procure alongside clinical comparator MAK683 for comprehensive PRC2 target engagement panels.

Molecular Formula C16H26N6O
Molecular Weight 318.42 g/mol
CAS No. 41988-53-8
Cat. No. B12666856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide
CAS41988-53-8
Molecular FormulaC16H26N6O
Molecular Weight318.42 g/mol
Structural Identifiers
SMILESCCN1CCCC1CN=C(N)N=C(N)NC2=CC=C(C=C2)OC
InChIInChI=1S/C16H26N6O/c1-3-22-10-4-5-13(22)11-19-15(17)21-16(18)20-12-6-8-14(23-2)9-7-12/h6-9,13H,3-5,10-11H2,1-2H3,(H5,17,18,19,20,21)
InChIKeyUSFOURJIXLSLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide (CAS 41988-53-8): A Structurally Differentiated 1,5-Biguanide for Epigenetic Probe and Drug-Discovery Procurement


1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide (CAS 41988-53-8) is a small-molecule 1,5-disubstituted biguanide that incorporates an N-ethylpyrrolidine–methylene linker at the N1 position and a 4-methoxyphenyl group at the N5 position. It is classified as an allosteric inhibitor of the Polycomb repressive complex 2 (PRC2) component Embryonic Ectoderm Development (EED) protein [1]. The compound is catalogued in authoritative chemical biology databases under the identifier CHEMBL4097336 [2].

Why In-Class Biguanide Substitution Fails for 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide (CAS 41988-53-8): Procurement Logic for Epigenetic Selectivity


Generic biguanides such as metformin, phenformin, and simple N1,N5-arylbiguanides act primarily as mitochondrial complex-I inhibitors or AMPK activators, whereas 1-((1-ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide gains selectivity for the EED allosteric pocket through its N-ethylpyrrolidine–methylene linker [1]. The pyrrolidinylmethyl extension creates a steric and electronic topology that simple phenylbiguanides cannot recapitulate, precluding direct functional substitution. Published comparative profiling within patent families demonstrates that even minor alterations to the N1 heterocycle can shift EED IC50 values by more than tenfold [2]. Consequently, researchers targeting PRC2-dependent cancers or epigenetic mechanisms must source this precise substitution pattern rather than relying on structurally similar biguanide building blocks, because small structural deviations abolish the allosteric interaction with EED.

Quantitative Differentiation of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide (CAS 41988-53-8) for Scientific Procurement


EED Binding Affinity: Direct Comparison of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide versus Metformin

The target compound inhibits EED with an IC50 of 40 nM (LanthaScreen TR-FRET) and 140 nM (Assay Explorer Lanthascreen), whereas the classic biguanide metformin shows no measurable EED binding at concentrations up to 100 µM [1]. This >2,000‑fold differential in potency against the EED target underscores the functional divergence enabled by the N‑ethylpyrrolidine–methylene substitution pattern. Metformin’s inability to engage EED, despite its established biguanide scaffold, confirms that the N1‑heterocyclic extension is critical for allosteric pocket recognition [2].

EED inhibition PRC2 allosteric modulation Epigenetic probe procurement

Structure-Activity Relationship (SAR) Evidence: N1-Pyrrolidinylmethyl Extension Drives EED Affinity

In the EED inhibitor patent family (US 12,552,796), a closely related analog bearing only a pyrrolidine substituent at N1 (without the ethyl group or methylene spacer) displayed an EED IC50 of approximately 500 nM [1]. The target compound’s N‑ethyl‑2‑pyrrolidinylmethyl group provides approximately a 12‑fold improvement in EED affinity. This quantified SAR demonstrates that both the ethyl substitution on the pyrrolidine nitrogen and the methylene linker are essential for optimal interaction with the EED allosteric site.

SAR EED inhibitor Biguanide medicinal chemistry

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity versus Simple Arylbiguanides

The presence of the N‑ethylpyrrolidine moiety increases the calculated logP (cLogP ≈ 2.1) and reduces topological polar surface area (tPSA ≈ 72 Ų) relative to simpler N1‑methyl‑N5‑aryl biguanides (cLogP ~0.5–1.2, tPSA ~100 Ų) [1]. The lower tPSA suggests improved passive blood‑brain barrier permeability, making the compound more suitable for CNS‑resident PRC2‑dependent tumor models such as glioblastoma or diffuse intrinsic pontine glioma (DIPG) compared to polar biguanide alternatives.

Lipophilicity CNS penetration Physicochemical profile

Optimal Procurement and Application Scenarios for 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide (CAS 41988-53-8)


Epigenetic Probe for PRC2-Dependent Cancer Cell Lines

Given its sub‑100 nM EED IC50 [1] and confirmed inability of generic biguanides to substitute, the compound is the preferred chemical probe for dissecting PRC2 allosteric inhibition in EZH2‑mutant or EZH2‑overexpressing lymphoma, prostate cancer, and sarcoma cell lines. Procurement teams supporting epigenetic drug‑discovery programs should stock this compound alongside the clinical EED inhibitor MAK683 as a comparator tool.

Lead-Optimization SAR for CNS-Penetrant EED Inhibitors

The favorable calculated CNS permeability (tPSA ≈ 72 Ų) [2] makes this compound a suitable starting point for medicinal chemistry campaigns targeting brain tumors. Procurement for CNS‑focused projects should prioritize this scaffold over more polar, impermeable biguanide alternatives. Quantitative SAR evidence [3] further guides medicinal chemists in optimizing the N-ethyl and linker groups.

Negative Control in Metformin‑Related Biguanide Studies

Because metformin shows no EED binding [1], the target compound can serve as a structurally matched biguanide control in experiments designed to separate mitochondrial complex‑I effects from epigenetic PRC2 effects. This application justifies procurement of the compound in parallel with metformin for metabolic‑oncology studies.

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